molecular formula C13H15FO2 B3047806 Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate CAS No. 1447944-26-4

Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate

Cat. No.: B3047806
CAS No.: 1447944-26-4
M. Wt: 222.25
InChI Key: DGBNTJPQGNDSFR-UHFFFAOYSA-N
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Description

Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C₁₃H₁₅FO₂ It is a derivative of cyclopropanecarboxylate, featuring a benzyl group and a fluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate typically involves the following steps:

    Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemistry: Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds with potential biological activity.

Biology: In biological research, this compound is studied for its interactions with enzymes and receptors, providing insights into the structure-activity relationships of cyclopropane derivatives.

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and fluoroethyl group contribute to the compound’s binding affinity and selectivity. The benzyl group may enhance lipophilicity, facilitating membrane permeability and cellular uptake.

Comparison with Similar Compounds

    Benzyl cyclopropanecarboxylate: Lacks the fluoroethyl group, resulting in different chemical reactivity and biological activity.

    Ethyl 1-(1-fluoroethyl)cyclopropanecarboxylate: Similar structure but with an ethyl ester instead of a benzyl ester, affecting its physical and chemical properties.

    Methyl 1-(1-fluoroethyl)cyclopropanecarboxylate: Contains a methyl ester, leading to variations in solubility and reactivity.

Uniqueness: Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate is unique due to the presence of both a benzyl group and a fluoroethyl substituent, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

benzyl 1-(1-fluoroethyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-10(14)13(7-8-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBNTJPQGNDSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C(=O)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162715
Record name Cyclopropanecarboxylic acid, 1-(1-fluoroethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447944-26-4
Record name Cyclopropanecarboxylic acid, 1-(1-fluoroethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447944-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 1-(1-fluoroethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate
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Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate
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Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate
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Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate
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Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate
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Benzyl 1-(1-fluoroethyl)cyclopropanecarboxylate

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